N-(3-Chloropropyl)-N-methylcarbamoyl chloride
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Overview
Description
3-Chloropropionyl chloride is an important bifunctional reagent. It is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .
Synthesis Analysis
3-Chloropropionyl chloride can be prepared from β-propiolactone and thionyl chloride . Another method involves the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, phosgene, or phosphorus trichloride .Molecular Structure Analysis
The molecular formula of 3-Chloropropionyl chloride is ClCH2CH2COCl . It has a 2-chloro-ethyl fragment (CH2CH2Cl) which can undergo nucleophilic substitution .Chemical Reactions Analysis
3-Chloropropionyl chloride is highly reactive and is widely used in acylations . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .Physical And Chemical Properties Analysis
3-Chloropropionyl chloride is a liquid with a refractive index of n20/D 1.457 (lit.) and a density of 1.33 g/mL at 25 °C (lit.) . It has a boiling point of 143-145 °C (lit.) .Scientific Research Applications
- Application : For instance, halloysite nanotubes (HNTs) functionalized with N-(3-Chloropropyl)-N-methylcarbamoyl chloride can be used as drug containers. These modified nanotubes can encapsulate drugs like diphenhydramine hydrochloride (DPH) and diclofenac sodium salt, enabling controlled drug release .
Functionalization of Nanotubes
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antimicrobial polymers , suggesting potential antimicrobial activity.
Mode of Action
N-(3-Chloropropyl)-N-methylcarbamoyl chloride is a bifunctional reagent, capable of acylation and possessing a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution . This suggests that the compound may interact with its targets through these chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death .
Result of Action
If the compound does indeed possess antimicrobial activity, its action could result in the inhibition of growth or death of microorganisms .
properties
IUPAC Name |
N-(3-chloropropyl)-N-methylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NO/c1-8(5(7)9)4-2-3-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPAIQDKUHWCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloropropyl)-N-methylcarbamoyl chloride |
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